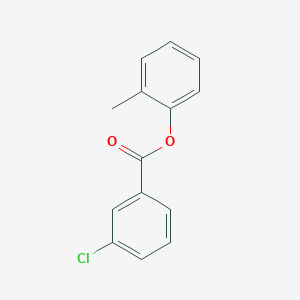
2-Methylphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is composed of a 2-methylphenyl group attached to a 3-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 3-chlorobenzoate can be achieved through esterification reactions. One common method involves the reaction of 3-chlorobenzoic acid with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 3-chlorobenzoic acid and 2-methylphenol.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 3-chlorobenzoic acid and 2-methylphenol.
Oxidation: The major product is 2-carboxyphenyl 3-chlorobenzoate.
Scientific Research Applications
2-Methylphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 3-chlorobenzoate depends on its interaction with biological targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 4-chlorobenzoate
- 3-Methylphenyl 3-chlorobenzoate
- 2-Methylphenyl 2-chlorobenzoate
Uniqueness
2-Methylphenyl 3-chlorobenzoate is unique due to the specific positioning of the methyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6280-51-9 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-methylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
InChI Key |
STZGPDUHJIINTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















